N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

Lipophilicity Drug-likeness Permeability prediction

This compound's (E)-styrenesulfonyl stereochemistry and balanced drug-like profile (XLogP3 3, TPSA 78.1 Ų, 1 HBD, 7 rotatable bonds) make it a superior scaffold over unsubstituted phenyl or saturated analogs. Ideal for fragment-based drug discovery, ADME reference standards, and SAR campaigns targeting intracellular proteins. Enhanced permeability without excessive lipophilicity ensures reproducible binding data in crystallography and docking studies.

Molecular Formula C22H27N3O3S
Molecular Weight 413.54
CAS No. 1241684-33-2
Cat. No. B2484929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
CAS1241684-33-2
Molecular FormulaC22H27N3O3S
Molecular Weight413.54
Structural Identifiers
SMILESCCC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C22H27N3O3S/c1-2-19-9-6-10-21(17-19)23-22(26)18-24-12-14-25(15-13-24)29(27,28)16-11-20-7-4-3-5-8-20/h3-11,16-17H,2,12-15,18H2,1H3,(H,23,26)/b16-11+
InChIKeyQGBYBZFRODXGPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1241684-33-2 (N-(3-Ethylphenyl)-4-[(2-phenylethenyl)sulfonyl]-1-piperazineacetamide): Baseline Physicochemical and Structural Characterization


The compound N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide (CAS 1241684-33-2) is a synthetic small molecule (MW 413.53 g/mol) characterized by a piperazine core functionalized with a styrenesulfonyl group and an N-(3-ethylphenyl)acetamide moiety [1]. Computed physicochemical properties include an XLogP3 of 3, a topological polar surface area (TPSA) of 78.1 Ų, and a predicted density of 1.27±0.1 g/cm³ [1]. The styrenesulfonyl-piperazine scaffold, combined with the 3-ethyl substitution pattern on the anilide ring, distinguishes it from close analogs bearing unsubstituted phenyl (1241691-50-8), N-methyl-N-phenyl (850540-00-0), or 2,6-dimethylphenyl (1241684-33-2 analog) variants . This compound is classified as a research-grade chemical with no reported therapeutic indication, intended for use as a building block or biochemical probe in drug discovery [1].

Why Sulfonylpiperazine Acetamide Analogs Cannot Be Interchanged: Structural Differentiation of 1241684-33-2


Within the sulfonylpiperazine acetamide class, minor structural modifications produce substantial shifts in physicochemical properties that directly affect molecular recognition, formulation behavior, and synthetic tractability [1]. The target compound's 3-ethylphenyl substituent confers an XLogP3 of 3 and a TPSA of 78.1 Ų, values that differ meaningfully from the unsubstituted phenyl analog (TPSA ~69.3 Ų, estimated XLogP3 ~2.4) and the N-methyl-N-phenyl derivative (MW 399.51 vs. 413.53) [1]. The (E)-styrenesulfonyl group introduces a defined stereochemical element absent in saturated sulfonylpiperazine analogs . Furthermore, the single hydrogen bond donor (HBD = 1) and five hydrogen bond acceptors (HBA = 5) create a distinct H-bonding profile compared to analogs with additional carbamoyl or heterocyclic substituents [1][2]. These computable differences — logP, TPSA, HBD/HBA count, and rotatable bond count (7) — are primary drivers of differential solubility, permeability, protein binding, and metabolic stability, making direct substitution without experimental validation scientifically unsound [1].

Quantitative Differential Evidence for 1241684-33-2 Against Closest Structural Analogs


Lipophilicity (XLogP3) and Polar Surface Area Differentiation Against N-Phenyl Analog 1241691-50-8

The 3-ethyl substitution on the anilide ring of 1241684-33-2 elevates computed lipophilicity compared to the unsubstituted N-phenyl analog (CAS 1241691-50-8). The predicted XLogP3 for the target compound is 3, representing an increase of approximately +0.6 log units over the N-phenyl analog (estimated XLogP3 ~2.4 based on the N-methyl-N-phenyl derivative's published value) [1]. Additionally, the TPSA is higher for the target (78.1 Ų) than for the N-methyl-N-phenyl analog (69.3 Ų), reflecting the combination of increased hydrophobicity with retained polarity [1].

Lipophilicity Drug-likeness Permeability prediction

Hydrogen Bond Donor/Acceptor Profile Differentiation Against Carbamoyl-Substituted Analog SMR000065278

The target compound possesses a single hydrogen bond donor (HBD = 1) and five hydrogen bond acceptors (HBA = 5), consistent with its secondary amide and sulfonamide functionalities [1]. In contrast, the furylmethylcarbamoyl analog SMR000065278 (CID 2698138) incorporates an additional urea-like carbonyl and NH, yielding a higher HBD count estimated at 2-3 and HBA count ≥ 6 [2]. The molecular weight of the target (413.53) is also lower than SMR000065278 (432.5) [1][2].

Hydrogen bonding Molecular recognition Off-target liability

Molecular Flexibility (Rotatable Bond Count) Differentiation Against N-Benzylpyrrolidinyl Analog 941088-06-8

The target compound has 7 rotatable bonds, a value that places it in a moderate flexibility range favorable for both binding adaptability and entropic penalty minimization [1]. The N-benzylpyrrolidinyl analog (CAS 941088-06-8) introduces a more complex amide substituent, increasing rotatable bonds to an estimated 9-10 and molecular weight to 468.62 g/mol [1].

Conformational entropy Binding affinity Crystallization propensity

(E)-Stereochemical Definition of the Styrenesulfonyl Moiety as a Differential Feature

The defined (E)-stereochemistry at the ethenylsulfonyl bond (Defined Bond Stereocenter Count = 1) is a structural feature explicitly documented for 1241684-33-2 [1]. While the N-methyl-N-phenyl analog (850540-00-0) also bears this (E)-configuration, many saturated sulfonylpiperazine analogs lack any stereochemical definition at the corresponding position . The (E)-configuration yields an extended, linear geometry of the styrenesulfonyl group that may be critical for shape complementarity with planar binding sites.

Stereochemistry Target engagement Shape complementarity

Recommended Procurement and Research Application Scenarios for 1241684-33-2 Based on Differential Evidence


Lead Optimization Programs Requiring Moderate Lipophilicity (XLogP3 = 3) with Retained Polarity (TPSA = 78.1 Ų)

For drug discovery programs targeting intracellular proteins where balanced permeability and solubility are critical, 1241684-33-2 offers a computed XLogP3 of 3 and a TPSA of 78.1 Ų — a profile that sits within favorable drug-like space [1]. This compound should be prioritized over the N-phenyl analog (1241691-50-8, estimated XLogP3 ~2.4) when enhanced membrane permeability is desired without the excessive lipophilicity of extended alkyl chain modifications .

Fragment-Based Screening or Structure-Based Design Leveraging Defined (E)-Stereochemistry

The rigid (E)-styrenesulfonyl geometry (Defined Bond Stereocenter Count = 1) makes this compound suitable for fragment-based drug discovery (FBDD) or structure-based design campaigns where conformational rigidity increases the likelihood of interpretable structure-activity relationships [1]. Procurement should be favored over saturated vinylsulfonyl analogs lacking stereochemical definition when crystallography or docking studies are planned .

Scaffold-Hopping Starting Point with Optimal Rotatable Bond Count (7) for Synthetic Tractability

With a rotatable bond count of 7 — fewer than more complex analogs such as 941088-06-8 (estimated 9-10) — 1241684-33-2 balances conformational adaptability with reduced entropic binding penalty [1]. This makes it a preferred starting scaffold for medicinal chemistry teams optimizing for both synthetic accessibility and potential binding affinity, particularly when compared to bulkier, more flexible alternatives.

ADME Profiling Studies Comparing HBD = 1 Scaffolds Against Higher HBD Analogs

With a single hydrogen bond donor (HBD = 1), 1241684-33-2 is positioned in a desirable range for oral bioavailability according to Lipinski and Veber guidelines [1]. This compound can serve as a reference standard in ADME panels evaluating permeability, efflux ratio (e.g., Caco-2 or MDCK assays), and plasma protein binding alongside analogs with higher HBD counts such as SMR000065278 (estimated HBD 2-3) [2].

Quote Request

Request a Quote for N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.